6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine -

6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

Catalog Number: EVT-5806171
CAS Number:
Molecular Formula: C17H21N7
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multistep synthesis: Starting with readily available pyridazine derivatives, these methods typically involve a series of reactions like halogenation, amination, and cyclization to construct the imidazo[1,2-b]pyridazine core. Further modifications, such as the introduction of the piperazine moiety, are achieved through subsequent reactions. For example, one paper describes the synthesis of imidazo[1,2-b]pyridazines as inhibitors of the mammalian target of rapamycin (mTOR) starting from 3-amino-4-bromo-6-chloropyridazine and bromo-1-(N-Boc-piperidin-4-yl)acetaldehyde. []
  • One-pot synthesis: Some papers explore more efficient one-pot synthesis approaches where multiple reaction steps are combined into a single reaction vessel. These methods offer advantages such as reduced reaction time, improved yield, and simplified purification. []
Mechanism of Action
  • Kinase inhibition: Several papers highlight the potential of imidazo[1,2-b]pyridazines as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By inhibiting specific kinases, “6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine” could potentially modulate these pathways and exert therapeutic effects. For example, some derivatives show anticancer activities by inhibiting mTOR. []
  • Receptor modulation: The imidazo[1,2-b]pyridazine scaffold can interact with various receptors in the body. For instance, one paper reports on a compound that acts as a corticotropin-releasing factor receptor 1 (CRF1) antagonist, demonstrating efficacy in animal models of alcoholism. [] Depending on the specific receptor and its role, “6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine” could potentially act as an agonist or antagonist, modulating downstream signaling pathways.
Applications
  • Anticancer agents: Imidazo[1,2-b]pyridazines have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and progression, such as mTOR. [] The presence of the piperazine and trimethylpyrimidine moieties in the target compound might influence its pharmacokinetic properties, potentially enhancing its efficacy and safety profile compared to existing drugs. Further research is needed to evaluate its specific antitumor activity, mechanism of action, and potential therapeutic window.

Compound Description: MTIP is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist. [] It exhibits subnanomolar affinities for both rat pituitary membranes and cloned human CRF1, effectively inhibiting 125I-sauvagine binding. [] MTIP demonstrates high oral bioavailability (91.1%) and potent in vivo activity in preclinical alcoholism models. [] It effectively reverses the anxiogenic effects of alcohol withdrawal and blocks excessive alcohol self-administration in dependent rats. []

6-cycloamino-2-thienyl-3-(pyridin-4-yl)imidazo[1,2-b]pyridazine and 6-cycloamino-2-furanyl-3-(pyridin-4-yl)-imidazo[1,2-b]pyridazine derivatives

Compound Description: These compounds represent a class of imidazo[1,2-b]pyridazine derivatives characterized by a cycloamino group at the 6-position and either a thienyl or furanyl group linked to the 2-position of the imidazo[1,2-b]pyridazine core. [] The specific substituents on the cycloamino, thienyl/furanyl, and pyridinyl groups can vary, resulting in a diverse range of analogs. []

Relevance: These derivatives share the imidazo[1,2-b]pyridazine core with 6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine. [] The presence of a heterocyclic ring (thienyl or furanyl) directly attached to the imidazo[1,2-b]pyridazine core in these derivatives distinguishes them from the target compound which has a piperazine ring linked through a nitrogen atom. [] Exploring the structure-activity relationships within this class of compounds could provide insights into the impact of different heterocyclic substituents on the biological activity of the core imidazo[1,2-b]pyridazine scaffold. []

6-cycloamino-3-(pyridin-4-yl)imidazo[1,2-b]pyridazine derivatives

Compound Description: This group of compounds represents a subclass of imidazo[1,2-b]pyridazine derivatives with a cycloamino group at the 6-position and a pyridin-4-yl group at the 3-position of the core imidazo[1,2-b]pyridazine structure. [] These compounds can have various substituents on the cycloamino and pyridinyl rings, contributing to a wide array of analogs. []

Relevance: These derivatives, like 6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine, share the central imidazo[1,2-b]pyridazine scaffold. [] The presence of a cycloamino group directly attached to the 6-position of the imidazo[1,2-b]pyridazine core in these derivatives distinguishes them from the target compound which has a piperazine ring connected through a nitrogen atom at the same position. [] Investigating the structure-activity relationships within this category of compounds could elucidate how different substituents on the cycloamino and pyridinyl rings influence the biological activity of the core imidazo[1,2-b]pyridazine structure. []

Imidazo[1,2-b]pyridazines as PDE10 inhibitors

Compound Description: This group encompasses a range of imidazo[1,2-b]pyridazine derivatives designed and synthesized as potential inhibitors of phosphodiesterase 10 (PDE10). [] These compounds exhibit diverse substituents on the imidazo[1,2-b]pyridazine core, with a particular focus on modifications at the 3- and 6-positions. []

Relevance: These compounds share the fundamental imidazo[1,2-b]pyridazine core structure with 6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine. [] The specific substituents on the imidazo[1,2-b]pyridazine ring can vary widely, leading to a diverse range of analogs with potential PDE10 inhibitory activity. [] Comparing the structural features and biological activities of these compounds with the target compound could contribute to a deeper understanding of the structure-activity relationships within this chemical class. []

Imidazo[1,2-b]pyridazines as mTOR inhibitors

Compound Description: This class of compounds focuses on imidazo[1,2-b]pyridazine derivatives synthesized and evaluated for their anticancer activity, specifically as inhibitors of the mammalian target of rapamycin (mTOR). [] These compounds typically feature a variety of substituents on the imidazo[1,2-b]pyridazine core, with a focus on modifications at the 3- and 6-positions to enhance their anticancer potency. []

Relevance: These derivatives, like 6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine, share the central imidazo[1,2-b]pyridazine scaffold, indicating a potential commonality in their chemical properties. [] While the specific substituents on the imidazo[1,2-b]pyridazine ring differ, exploring the structure-activity relationships within this class could offer valuable insights into the structural features that contribute to mTOR inhibition and anticancer activity. [] Understanding these relationships could guide further development and optimization of compounds within this class, potentially leading to more potent and selective mTOR inhibitors. []

6-(4-((5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)-3-nitroimidazo[1,2-b]pyridazine derivatives

Compound Description: These compounds represent a series of novel oxadiazole derivatives designed and synthesized as potential anticancer agents. [] They are characterized by a nitro group at the 3-position and a piperazine ring substituted with a (5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)methyl group at the 6-position of the imidazo[1,2-b]pyridazine core. []

Relevance: Like 6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine, these derivatives share the imidazo[1,2-b]pyridazine scaffold and a piperazine ring at the 6-position. [] The key structural difference lies in the substituent on the piperazine ring. While the target compound has a trimethylpyrimidinyl group, these derivatives feature a (5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)methyl group. [] This difference highlights the versatility of the imidazo[1,2-b]pyridazine scaffold and its ability to accommodate various substituents, potentially leading to diverse biological activities. []

2-(6-(4-chlorophenyl)imidazo[1,2-b]pyridazin-2-yl)acetic acid (PIPA)

Compound Description: PIPA is a γ-hydroxybutyric acid (GHB) analog that acts as a competitive binder to the oligomeric CaMKIIα hub domain. [] PIPA's binding induces conformational changes and enhances the thermal stability of the CaMKIIα hub domain. []

Relevance: PIPA shares the core imidazo[1,2-b]pyridazine structure with 6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine. [] The presence of a chlorophenyl group at the 6-position and an acetic acid substituent at the 2-position distinguishes PIPA structurally. [] Despite these differences, both compounds belong to the broader category of imidazo[1,2-b]pyridazine derivatives. [] Further investigation into the structure-activity relationships within this class could provide valuable insights into how different substituents on the core structure influence biological activity and interactions with specific targets. []

Properties

Product Name

6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

IUPAC Name

6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

Molecular Formula

C17H21N7

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C17H21N7/c1-12-13(2)19-14(3)20-17(12)23-10-8-22(9-11-23)16-5-4-15-18-6-7-24(15)21-16/h4-7H,8-11H2,1-3H3

InChI Key

ZTLKOXCBLDGWGP-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=CN=C4C=C3)C)C

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=CN=C4C=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.